CID 23178451
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Overview
Description
1,1,3,3-Tetramethyl-1-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]disiloxane: is an organosilicon compound with the molecular formula C20H38O3Si2 and a molecular weight of 382.68 g/mol . This compound is characterized by its unique structure, which includes a disiloxane backbone and a 7-oxabicyclo[4.1.0]heptane moiety. It is commonly used in various chemical applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetramethyl-1-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]disiloxane is typically synthesized through the reaction of 7-oxabicyclo[4.1.0]hept-3-yl ethylene oxide with 1,1,3,3-tetramethyl disiloxane . The reaction is usually carried out under inert atmosphere conditions to prevent unwanted side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1,1,3,3-Tetramethyl-1-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]disiloxane undergoes various chemical reactions, including:
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds across unsaturated carbon-carbon bonds, often catalyzed by transition metals.
Oxidation: The compound can be oxidized to form silanols or siloxanes under specific conditions.
Substitution: It can undergo substitution reactions where the silicon atoms are replaced by other functional groups.
Common Reagents and Conditions:
Hydrosilylation: Catalysts such as platinum or rhodium complexes are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are employed.
Substitution: Various nucleophiles can be used to achieve substitution reactions.
Major Products:
Scientific Research Applications
Chemistry: 1,1,3,3-Tetramethyl-1-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]disiloxane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in hydrosilylation reactions to create functionalized siloxanes .
Biology and Medicine: In biological research, this compound is used to study the interactions of silicon-based molecules with biological systems.
Industry: The compound is utilized in the production of silicone-based materials, including adhesives, sealants, and coatings. Its unique structure imparts desirable properties such as flexibility and durability to these materials .
Mechanism of Action
The mechanism of action of 1,1,3,3-Tetramethyl-1-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]disiloxane involves its ability to participate in various chemical reactions due to the presence of reactive silicon-hydrogen bonds. These bonds can undergo addition reactions, leading to the formation of new Si-C or Si-O bonds . The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the silicon atoms .
Comparison with Similar Compounds
1,1,3,3-Tetramethyldisiloxane: This compound has a similar disiloxane backbone but lacks the 7-oxabicyclo[4.1.0]heptane moiety.
1,3-Bis[2-(3,4-epoxycyclohexyl)ethyl]-1,1,3,3-tetramethyldisiloxane: This compound contains epoxycyclohexyl groups instead of the 7-oxabicyclo[4.1.0]heptane moiety.
Uniqueness: 1,1,3,3-Tetramethyl-1-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]disiloxane is unique due to the presence of the 7-oxabicyclo[4.1.0]heptane moiety, which imparts distinct reactivity and properties compared to other disiloxanes .
Properties
Molecular Formula |
C12H25O2Si2 |
---|---|
Molecular Weight |
257.50 g/mol |
InChI |
InChI=1S/C12H25O2Si2/c1-15(2)14-16(3,4)8-7-10-5-6-11-12(9-10)13-11/h10-12H,5-9H2,1-4H3 |
InChI Key |
XREJXWGAFGIVTG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)O[Si](C)(C)CCC1CCC2C(C1)O2 |
Origin of Product |
United States |
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